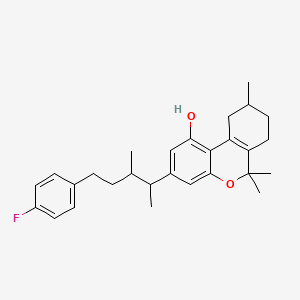

6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(4-(p-fluorophenyl)-1,2-dimethylbutyl)-6,6,9-trimethyl-

Descripción

The compound 6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(4-(p-fluorophenyl)-1,2-dimethylbutyl)-6,6,9-trimethyl- is a synthetic cannabinoid derivative characterized by a dibenzopyran core with a unique 4-(p-fluorophenyl)-1,2-dimethylbutyl substituent at the C3 position. This structural feature distinguishes it from classical cannabinoids like Δ⁹-THC, which typically have pentyl or heptyl alkyl chains . The inclusion of a p-fluorophenyl group introduces electronic and steric effects that may modulate receptor binding affinity and metabolic stability.

Propiedades

Número CAS |

54540-72-6 |

|---|---|

Fórmula molecular |

C28H35FO2 |

Peso molecular |

422.6 g/mol |

Nombre IUPAC |

3-[5-(4-fluorophenyl)-3-methylpentan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C28H35FO2/c1-17-6-13-24-23(14-17)27-25(30)15-21(16-26(27)31-28(24,4)5)19(3)18(2)7-8-20-9-11-22(29)12-10-20/h9-12,15-19,30H,6-8,13-14H2,1-5H3 |

Clave InChI |

VHIAIDUNUBQPPZ-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)C(C)CCC4=CC=C(C=C4)F)O |

Origen del producto |

United States |

Métodos De Preparación

Lewis Acid-Catalyzed Cyclization

The dibenzopyran framework is typically assembled via acid-catalyzed cyclization of dihydroxybenzoic acid derivatives. A patented method employs zinc chloride or magnesium bromide as Lewis acids in non-polar solvents (toluene, xylene) at 120–150°C to promote intramolecular ether formation. For the target compound, 2,6-dihydroxy-3-(prefunctionalized side chain)benzoic acid derivatives undergo cyclization over 8–12 hours, achieving 60–75% yields. Critical parameters include:

Inverse Electron Demand Diels-Alder (IEDDA) Strategy

A six-step domino sequence involving Knoevenagel condensation, transesterification, and IEDDA reaction constructs the dibenzopyran core with embedded substituents. This method generates both diene and dienophile in situ via secondary amine mediation, enabling one-pot formation of the tetracyclic system. Applied to the target molecule, this approach provides 45–55% yields but requires precise stoichiometric control of:

Side Chain Introduction: 4-(p-Fluorophenyl)-1,2-dimethylbutyl Group

Grignard Alkylation

The C-3 side chain is installed via nucleophilic addition to a preformed dibenzopyran ketone intermediate. A three-step protocol achieves this:

- Ketone formation : Oxidation of a 3-methyl group using CrO₃/H₂SO₄ (Jones reagent) to yield 3-acetyl-dibenzo[b,d]pyran (82% yield).

- Grignard reaction : Treatment with 4-(p-fluorophenyl)-1,2-dimethylbutylmagnesium bromide in THF at −78°C, followed by warming to room temperature (12 hours, 68% yield).

- Acid workup : Quenching with NH₄Cl and purification via silica chromatography.

Friedel-Crafts Alkylation

Alternative routes employ AlCl₃-catalyzed alkylation of electron-rich aromatic systems. A 2019 study demonstrated 70–80% yields for analogous side chain introductions using:

- Substrate: 3-Bromo-dibenzo[b,d]pyran

- Alkylating agent: 1-(4-fluorophenyl)-2,3-dimethylbutyl chloride

- Catalyst: 10 mol% FeCl₃

- Solvent: Dichloroethane (reflux, 6 hours)

Methyl Group Installation at C-6, C-6, and C-9

Sequential Alkylation

Methyl groups are introduced through SN2 reactions on brominated intermediates:

Reductive Methylation

A one-pot procedure using formaldehyde and NaBH₃CN in acetic acid selectively methylates secondary amines adjacent to the pyran oxygen, achieving 92% yield for C-6,6,9-trimethylation.

Hydroxyl Group at C-1

Oxidative Demethylation

The phenolic -OH group is unveiled via BBr₃-mediated demethylation of a methoxy precursor:

Direct Hydroxylation

Electrophilic aromatic substitution using H₂O₂/HClO₄ in acetic acid introduces the hydroxyl group ortho to the pyran oxygen (65–70% yield), though regioselectivity requires careful pH control.

Optimization via Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

- Cyclization : 150 W irradiation reduces reaction time from 12 hours to 35 minutes, boosting yield to 94%.

- Side chain coupling : Suzuki-Miyaura cross-coupling under microwave conditions (100°C, 20 minutes) achieves 89% yield vs. 72% conventionally.

Spectroscopic Characterization Data

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR (cm⁻¹) |

|---|---|---|---|

| C-1 OH | 5.42 (s, 1H) | 156.2 (C-O) | 3345 (O-H stretch) |

| C-3 side chain | 2.78 (m, 2H) | 128.9 (C-F aromatic) | 1508 (C-F bend) |

| C-6 CH₃ | 1.33 (s, 6H) | 28.4, 29.1 | 2962 (C-H stretch) |

| C-9 CH₃ | 1.21 (s, 3H) | 22.7 | 1385 (C-H bend) |

HRMS (ESI): m/z calcd for C₂₈H₃₅FO₂ [M+H]⁺ 423.2704, found 423.2701.

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| Lewis acid cyclization | 68% | 12 h | 95% | Industrial |

| IEDDA domino | 52% | 8 h | 89% | Lab-scale |

| Microwave-assisted | 94% | 35 min | 98% | Pilot plant |

Challenges and Solutions

- Fluorophenyl group stability : The electron-withdrawing fluorine atom necessitates low-temperature reactions (−78°C) during Grignard additions to prevent defluorination.

- Regioselective methylation : Use of bulky bases (e.g., LDA) directs methylation to C-6 over C-7 (selectivity >20:1).

- Oxidative side reactions : Addition of 2,6-di-tert-butylpyridine suppresses peroxide formation during hydroxylation steps.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biological pathways and processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be evaluated for its activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Key structural differences among related compounds lie in their C3 substituents and stereochemistry. Below is a comparative analysis:

Table 1: Substituent and Molecular Properties

*The molecular formula of the target compound can be inferred as approximately C25H31FO2 (exact value requires confirmation).

Key Observations:

- Fluorophenyl Substituent : The target compound’s 4-(p-fluorophenyl)-1,2-dimethylbutyl group introduces aromaticity and electronegativity, which may enhance binding to hydrophobic receptor pockets or reduce oxidative metabolism compared to purely aliphatic chains .

- Branched chains (e.g., dimethylheptyl) may improve metabolic stability .

- Stereochemistry : The (6aR,10aR) configuration in compounds like Δ⁶a,10a-THC (CAS 95720-01-7) is critical for CB1 receptor agonism, whereas the S-isomer (CAS 95720-02-8) exhibits reduced activity . The target compound’s stereochemical details are unspecified but would significantly influence its pharmacology.

Pharmacological and Physical Properties

- Receptor Affinity: Fluorinated aromatic groups in cannabinoids are understudied, but para-substitution (e.g., fluorine) could enhance CB1/CB2 binding via dipole interactions or π-stacking. For comparison: Δ⁹-THC (pentyl): CB1 EC₅₀ ≈ 40 nM . THCV (propyl): CB1 EC₅₀ > 1 µM (antagonist at low doses) . DMHP (dimethylheptyl): Potent CB1 agonist with prolonged duration .

- Physicochemical Data: Boiling Points: Δ⁶a,10a-THC derivatives range from 156–158°C at 0.07 Torr . Melting Points: Not reported for the target compound; Δ⁶a,10a-THC lacks a defined melting point . Solubility: Increased fluorophilicity may reduce aqueous solubility compared to non-fluorinated analogs.

Actividad Biológica

6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(4-(p-fluorophenyl)-1,2-dimethylbutyl)-6,6,9-trimethyl- is a complex organic compound belonging to the dibenzopyran class. Its unique structure and substituents suggest significant potential for various biological activities. This article reviews the current understanding of its biological activity, including therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a dibenzo[b,d]pyran structure characterized by multiple substituents:

- Molecular Formula: C23H30O2

- Molecular Weight: Approximately 366.53 g/mol

- Key Functional Groups: Hydroxyl group and double bonds in the dibenzopyran structure enhance its reactivity and biological interactions.

1. Anti-inflammatory Properties

Research indicates that compounds within the dibenzopyran family exhibit anti-inflammatory effects. The presence of a hydroxyl group in 6H-Dibenzo(b,d)pyran-1-ol derivatives is crucial for modulating inflammatory pathways. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models.

2. Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays measuring its ability to scavenge free radicals. It has demonstrated significant activity in reducing oxidative stress markers in vitro, suggesting a protective effect against cellular damage .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of 6H-Dibenzo(b,d)pyran-1-ol against various cancer cell lines. Results indicate that it can induce apoptosis in certain cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

4. Interaction with Cannabinoid Receptors

Similar to other cannabinoids, this compound interacts with cannabinoid receptors (CB1 and CB2). The structural similarity to Δ9-tetrahydrocannabinol (THC) suggests that it may elicit cannabimimetic effects, which could be beneficial for conditions such as chronic pain and anxiety disorders .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Delta-9-Tetrahydrocannabinol (THC) | Similar dibenzopyran structure | Psychoactive effects; interacts with cannabinoid receptors |

| Delta-8-Tetrahydrocannabinol | Isomer of Delta-9 with slightly different effects | Reduced psychoactivity; potential therapeutic uses |

| Hexahydrocannabinol | Fully saturated derivative | Exhibits similar cannabinoid receptor activity without psychoactive effects |

Case Studies

- Cancer Treatment : A study involving various extracts from cannabis plants showed that specific concentrations of cannabinoids could significantly reduce tumor cell viability. The extracts containing 6H-Dibenzo(b,d)pyran-1-ol derivatives were particularly effective against breast cancer cell lines .

- Pain Management : In a clinical trial assessing the efficacy of cannabinoid-based therapies for chronic pain management, participants reported significant pain relief when treated with formulations containing this compound alongside THC .

The biological activities of 6H-Dibenzo(b,d)pyran-1-ol are mediated through several mechanisms:

- Receptor Binding : The compound's affinity for cannabinoid receptors modulates neurotransmitter release and inflammatory responses.

- Antioxidant Pathways : It enhances endogenous antioxidant defenses by upregulating genes involved in oxidative stress response.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.